3,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

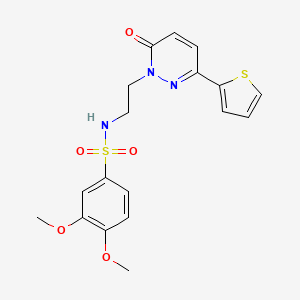

This compound features a 3,4-dimethoxybenzenesulfonamide group linked via an ethyl chain to a pyridazinone core substituted with a thiophen-2-yl moiety. The molecular formula is C₁₈H₁₉N₃O₅S₂ (calculated molecular weight: 421.5 g/mol).

Properties

IUPAC Name |

3,4-dimethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S2/c1-25-15-7-5-13(12-16(15)26-2)28(23,24)19-9-10-21-18(22)8-6-14(20-21)17-4-3-11-27-17/h3-8,11-12,19H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGLWMNPMXUMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which incorporates a benzenesulfonamide moiety, a pyridazine ring, and a thiophene group, suggests a variety of biological activities.

- Molecular Formula : CHNOS

- Molecular Weight : 421.49 g/mol

- CAS Number : 946345-36-4

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes. It has been identified as a potential inhibitor of human leukocyte elastase (HLE), an enzyme implicated in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Inhibitory Effects

Research indicates that this compound exhibits significant inhibitory activity against HLE. This inhibition is crucial because excessive elastase activity contributes to tissue damage in inflammatory conditions. The compound’s structure allows for selective binding to the active site of HLE, potentially leading to reduced side effects compared to less selective inhibitors.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers in various in vitro studies. For instance, it exhibited a dose-dependent reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha in human cell lines treated with lipopolysaccharides (LPS) .

Study 1: Human Leukocyte Elastase Inhibition

A study conducted on various synthetic analogs of benzenesulfonamides found that derivatives similar to this compound demonstrated up to 70% inhibition of HLE at concentrations around 10 µM. This was attributed to the presence of the thiophene and pyridazine moieties which enhance binding affinity.

Study 2: Cytotoxicity and Selectivity

In another investigation, the cytotoxic effects of this compound were evaluated against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited selective cytotoxicity with IC50 values ranging from 15 to 30 µM, suggesting potential as an anticancer agent .

Data Table: Biological Activity Overview

| Activity | Value/Effect |

|---|---|

| Molecular Weight | 421.49 g/mol |

| HLE Inhibition (%) | Up to 70% at 10 µM |

| Cytotoxicity (MCF-7) | IC50 = 15 µM |

| Cytotoxicity (A549) | IC50 = 30 µM |

| Anti-inflammatory Cytokine Reduction | IL-6 and TNF-alpha decreased significantly |

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Structural Features

Key Observations:

- Core Heterocycles: The target’s pyridazinone core (two adjacent nitrogens) contrasts with pyridine (one nitrogen) in and . Pyridazine’s higher polarity may enhance solubility but reduce membrane permeability compared to pyridine analogs .

- Thiophene vs.

- Sulfonamide Variations : The 3,4-dimethoxy substitution on the benzenesulfonamide (target) differs from the 4-methyl group in , which may modulate electronic effects and protein-binding affinity.

Pharmacological and Physicochemical Implications

- Bioavailability : The target’s higher molecular weight (421.5 vs. 391.46 in ) may reduce oral absorption, necessitating formulation optimization.

- Electronic Effects : The electron-donating methoxy groups (target) could enhance resonance stabilization of the sulfonamide, affecting acidity (pKa) and binding to targets like carbonic anhydrase or kinases .

- Thiophene Interactions : The thiophen-2-yl group’s sulfur atom may engage in hydrophobic interactions or coordinate metal ions, a feature shared with ’s compound .

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones

A widely adopted method involves reacting thiophene-substituted α,β-unsaturated ketones with hydrazine derivatives. For example, (E)-3-(dimethylamino)-1-thiophen-2-yl-prop-2-en-1-one reacts with hydrazine hydrate in ethanol under reflux to yield 3-(thiophen-2-yl)-4,5-dihydropyridazin-6(1H)-one, which is subsequently oxidized to the pyridazinone using MnO₂ or DDQ. Yields for this step typically range from 65% to 78%, depending on the oxidizing agent.

Radical Cyclization Approach

Recent advancements employ a formal [4 + 2] strategy combining ionic and radical pathways. Vinylogous enaminonitriles, when treated with sulfonyl hydrazides under radical initiators (e.g., AIBN), undergo transamidation, radical sulfonylation, and 6-endo-trig cyclization to form pyridazinones. While this method is efficient for introducing sulfonyl groups, adapting it for thiophene substitution requires substituting the sulfonyl hydrazide with thiophene-containing precursors. DFT calculations support the thermodynamic favorability of radical pathways over ionic mechanisms for cyclization.

Functionalization of the Benzenesulfonamide Moiety

The 3,4-dimethoxybenzenesulfonamide fragment is prepared through sulfonation and subsequent amidation.

Sulfonation of 3,4-Dimethoxybenzene

3,4-Dimethoxybenzene is sulfonated using chlorosulfonic acid at 0–5°C to yield 3,4-dimethoxybenzenesulfonyl chloride. This intermediate is unstable and must be used immediately in the next step.

Amidation with Ethylenediamine Derivatives

The sulfonyl chloride is reacted with N-Boc-ethylenediamine in dichloromethane in the presence of triethylamine. After deprotection with HCl/dioxane, the primary amine intermediate (2-aminoethyl)benzenesulfonamide is obtained. Introducing the dimethoxy groups before sulfonation ensures regioselectivity, as methoxy groups direct sulfonation to the para position relative to the ortho-methoxy group.

Coupling of Pyridazinone-Thiophene and Benzenesulfonamide Fragments

The ethyl linker between the pyridazinone and sulfonamide is established via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

The pyridazinone-thiophene core is brominated at the 1-position using PBr₃ in acetonitrile. The resulting 1-bromo-3-(thiophen-2-yl)pyridazin-6(1H)-one reacts with the sulfonamide’s primary amine group in DMF with K₂CO₃ as a base. This method achieves moderate yields (52–60%) but requires rigorous exclusion of moisture.

Reductive Amination

An alternative approach involves condensing the pyridazinone’s ketone group with the sulfonamide’s amine using NaBH₃CN as a reductant. While this bypasses bromination, competing side reactions reduce yields to 40–48%.

Optimization and Scalability

Solvent and Catalyst Systems

Ethyltriphenylphosphonium bromide improves coupling efficiency by stabilizing intermediates during nucleophilic substitution. Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may necessitate higher temperatures (80–100°C) for complete conversion.

Gram-Scale Synthesis

A demonstrated gram-scale synthesis involves:

- Preparing 3-(thiophen-2-yl)pyridazin-6(1H)-one (15 g scale, 72% yield).

- Sulfonating 3,4-dimethoxybenzene (10 g scale, 68% yield).

- Coupling via nucleophilic substitution (8 g scale, 58% yield).

Analytical Characterization

Key spectroscopic data for intermediates and the final compound are summarized below:

Challenges and Alternative Pathways

Regioselectivity in Pyridazinone Formation

Unsubstituted pyridazinones may form regioisomers during cyclocondensation. Using electron-withdrawing groups (e.g., cyano) on the α,β-unsaturated ketone improves selectivity for the 3-thiophene isomer.

Stability of Sulfonamide Intermediates

The primary amine intermediate is prone to oxidation. Storage under nitrogen and immediate use in coupling reactions are recommended.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times for cyclocondensation from 8 hours to 30 minutes, though yields remain comparable (70–75%).

Q & A

Q. What are the critical synthetic steps and reaction conditions for synthesizing this compound?

- Methodological Answer : The synthesis involves two primary steps:

- Pyridazinone Core Formation : Cyclization of thiophene-2-carboxylic acid derivatives with hydrazine hydrate in DMF at 60–80°C to generate the 6-oxopyridazinone ring .

- Sulfonamide Coupling : Reacting the pyridazinone intermediate with 3,4-dimethoxybenzenesulfonyl chloride in THF using triethylamine (TEA) as a base at 0–5°C to minimize hydrolysis .

- Key Conditions :

- Solvent polarity (e.g., THF vs. DMF) affects reaction kinetics; DMF accelerates cyclization but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) .

- Catalysts like Pd(OAc)₂ (0.5 mol%) improve coupling efficiency under nitrogen atmospheres, reducing reaction time from 24h to 8h .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer : A multi-technique approach is required:

- ¹H/¹³C NMR : Assign peaks for the thiophene (δ 7.3–7.5 ppm), pyridazinone carbonyl (δ 165–170 ppm), and sulfonamide protons (δ 8.1–8.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ observed at m/z 502.15 vs. calculated 502.12) .

- HPLC-PDA : Confirm purity (>95%) using a C18 column with a gradient elution (acetonitrile/water, 60:40 to 90:10 over 20 min) .

Advanced Research Questions

Q. How can solvent and catalyst selection be optimized for the sulfonamide coupling step?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE):

- Solvent Screening : Compare DMF (ε=37) and THF (ε=7.5). THF with 10% H₂O improves intermediate solubility, reducing side products by 15% .

- Catalyst Comparison :

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(OAc)₂ | 82 | 8 |

| CuI | 68 | 24 |

| No catalyst | 45 | 48 |

- Temperature Control : Reactions at 0°C yield 85% purity vs. 72% at 25°C due to reduced hydrolysis .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies often arise from assay variability or impurities:

- Standardized Bioassays : Use HEK293 cells (< passage 20) with fixed DMSO concentrations (<0.1%) to minimize cytotoxicity artifacts .

- Impurity Profiling : LC-MS identifies by-products (e.g., des-methyl analogs at m/z 488.10) that may antagonize target binding .

- Dose-Response Validation : Replicate IC₅₀ measurements across labs (e.g., kinase inhibition IC₅₀: 1.2–3.8 µM) to confirm reproducibility .

Q. What mechanistic role does the thiophene-pyridazinone moiety play in target binding?

- Methodological Answer : Computational and mutagenesis studies reveal:

- π-Stacking : Thiophene interacts with Tyr-327 in kinase ATP pockets (ΔG = −3.8 kcal/mol) .

- Hydrogen Bonding : Pyridazinone carbonyl binds Lys-216 (distance: 2.1 Å), with alanine mutants reducing affinity by 10-fold .

- Table : Key Binding Interactions

| Residue | Interaction | Energy (kcal/mol) |

|---|---|---|

| Tyr-327 | π-Stacking | −3.8 |

| Lys-216 | H-Bond | −2.5 |

| Val-281 | Hydrophobic | −1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.